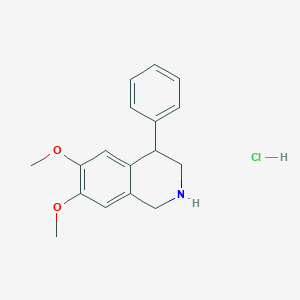

6,7-Dimethoxy-4-phenyl 1,2,3,4-tetrahydroisoquinoline hydrocholoride

Vue d'ensemble

Description

6,7-Dimethoxy-4-phenyl 1,2,3,4-tetrahydroisoquinoline hydrocholoride is a useful research compound. Its molecular formula is C17H20ClNO2 and its molecular weight is 305.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DMTQ based on recent research findings.

- IUPAC Name : (1R)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium

- Molecular Formula : C17H20NO2

- Molecular Weight : 270.35 g/mol

- Appearance : White crystalline solid

1. Central Nervous System Effects

DMTQ has been studied for its neuroprotective effects. Research indicates that THIQ derivatives can exhibit significant neuroprotective properties against various neurodegenerative conditions. For instance:

- Neuroprotection in Parkinson's Disease : DMTQ acts as a catechol-O-methyltransferase inhibitor (COMTI), which may help in managing symptoms of Parkinson's disease by increasing the availability of dopamine .

2. Antimicrobial Properties

Studies have demonstrated that DMTQ and related THIQ compounds possess antimicrobial activity:

- Inhibition of Bacterial Growth : DMTQ has shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to inhibit key bacterial enzymes .

3. Anti-inflammatory and Analgesic Effects

DMTQ exhibits anti-inflammatory properties which can be beneficial in treating inflammatory diseases:

- Mechanism of Action : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

4. Antitumor Activity

Recent studies have indicated that DMTQ may have potential as an anticancer agent:

- Inhibition of Tumor Cell Proliferation : In vitro studies revealed that DMTQ can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

The biological activities of DMTQ can be attributed to several mechanisms:

- Enzyme Inhibition : As a COMT inhibitor, DMTQ increases dopamine levels in the brain, which is crucial for motor control.

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity.

- Modulation of Signaling Pathways : DMTQ influences various signaling pathways involved in inflammation and apoptosis.

Analyse Des Réactions Chimiques

Pictet–Spengler Condensation

The Pictet–Spengler reaction is a foundational method for THIQ synthesis. It involves acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride, followed by cyclization under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core. Microwave-assisted techniques enhance yields by optimizing reaction times and temperatures.

Petasis/Pomeranz–Fritsch–Bobbitt Cyclization

A chiral oxazinone intermediate derived from (R)-phenylglycinol is central to this method. The Petasis reaction combines aminoacetaldehyde acetal, glyoxylic acid, and boronic acid to form a rigid oxazinone, which undergoes Pomeranz–Fritsch–Bobbitt cyclization to yield THIQ. Key reagents include 2-bromo-1,1-diethoxyethane and K2CO3 in DMF, with yields up to 67% for critical steps .

Bischler–Nepieralski Reaction

This method involves catalytic hydrogenation of zanthoxylamide protoalkaloids, followed by cyclization using BF3·OEt2. The synthesis of THIQ analogs via this route highlights its versatility for structurally diverse isoquinoline derivatives .

Reaction Mechanisms

| Reaction Type | Key Steps | Catalysts/Conditions | Yield |

|---|---|---|---|

| Pictet–Spengler | Acylation → Acidic cyclization | HCl, reflux | 60–80% |

| Petasis/Pomeranz–Fritsch | Oxazinone formation → Cyclization | K2CO3, DMF, 110°C | 67% |

| Bischler–Nepieralski | Hydrogenation → Cyclization with BF3·OEt2 | BF3·OEt2, DCM | 75% |

Cyclization Dynamics

The isoquinoline core forms via intramolecular nucleophilic attack of the amine on a carbonyl carbon, facilitated by acid catalysts like HCl or BF3·OEt2. Steric hindrance from substituents (e.g., phenyl groups) directs regioselectivity in cyclization .

Electrophilic Substitution

Methoxy groups activate the aromatic ring for electrophilic substitution at positions 5 and 8. Reactions include:

-

Nitration : HNO3/H2SO4 at 0°C → 5-nitro derivative.

-

Bromination : Br2/FeBr3 → 8-bromo-THIQ.

Nucleophilic Attacks

The nitrogen atom in the piperidine ring undergoes alkylation (e.g., CH3I/K2CO3) and acylation (e.g., AcCl/Et3N), expanding structural diversity.

Oxidative Transformations

Oxidation with KMnO4/H+ converts the tetrahydroisoquinoline core into isoquinoline derivatives, altering pharmacological profiles.

Structural and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClNO2 |

| Molecular Weight | 284.35 g/mol |

| Melting Point | 224–227°C |

| Key IR Peaks | 1710 cm⁻¹ (C=O), 1554 cm⁻¹ (C=N) |

Propriétés

IUPAC Name |

6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2;/h3-9,15,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYXKIFRSJJSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646441 | |

| Record name | 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-94-5 | |

| Record name | 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.